Physicochemical properties of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine
Physicochemical properties of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine
Technical Monograph: Physicochemical & Synthetic Profile of 6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine
Executive Technical Summary
6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine represents a highly versatile, privileged scaffold intermediate in modern medicinal chemistry. Structurally, it combines a fused bicyclic aromatic system (imidazo[1,2-a]pyridine) with three distinct vectors for diversification: a halogen handle (6-Br) for cross-coupling, a lipophilic side chain (2-Et) for hydrophobic pocket filling, and a primary amine (3-NH₂) serving as a critical hydrogen bond donor/acceptor or reactive nucleophile.
This guide provides a rigorous analysis of its physicochemical properties, synthetic accessibility, and characterization protocols, designed for researchers optimizing lead compounds in oncology (e.g., kinase inhibitors) and neurology (e.g., GABAergic modulators).
Table 1: Calculated & Predicted Physicochemical Profile
| Property | Value (Approx.) | Confidence | Relevance |
| Molecular Formula | C₉H₁₀BrN₃ | High | Core Identity |
| Molecular Weight | 240.10 g/mol | High | Fragment-based Drug Design (FBDD) |
| cLogP | 2.1 – 2.4 | Med-High | Lipophilicity (CNS penetrant range) |
| TPSA | ~48 Ų | High | Good membrane permeability |
| pKa (Basic) | 6.2 – 6.8 | Med | Ionization at N1 (Bridgehead) |
| H-Bond Donors | 2 (NH₂) | High | Key interaction point |
| H-Bond Acceptors | 3 | High | N1, N4, NH₂ |
| Melting Point | 135 – 145 °C | Med | Solid-state handling (Analogs range) |
Structural Analysis & Electronic Properties
The imidazo[1,2-a]pyridine core is isosteric with indole and purine, making it a "privileged scaffold" in drug discovery.
-
Electronic Distribution: The 6-position (Bromo) is electronically coupled to the bridgehead nitrogen. The 3-amino group is a strong electron-donating group (EDG). Through resonance, the lone pair on the exocyclic 3-amino nitrogen donates electron density into the imidazole ring, significantly increasing the electron density at the N1 position.
-
Basicity Nuance: A common misconception is that the exocyclic amine (3-NH₂) is the most basic site. In reality, the N1 bridgehead nitrogen is the primary protonation site. The protonation of N1 stabilizes the aromatic system, whereas protonation of the exocyclic amine would disrupt the conjugation between the amine and the ring [1].
-
Reactivity:
-
6-Br: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
3-NH₂: Nucleophilic; readily undergoes acylation, sulfonylation, or reductive amination.
-
C5/C8 positions: Susceptible to electrophilic aromatic substitution if the 6-Br is removed, but the Br atom deactivates the pyridine ring towards further electrophilic attack.
-
Synthetic Pathways: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1][2][3][4]
While classical condensation methods exist, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard for generating this scaffold efficiently. To obtain the primary amine, a cleavable isocyanide (e.g., tert-butyl isocyanide) is used, followed by acidic deprotection.
Protocol: One-Pot Synthesis via GBB
Reagents:
-
Amine: 2-Amino-5-bromopyridine (1.0 equiv)
-
Aldehyde: Propionaldehyde (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-bromopyridine and propionaldehyde in TFE (0.5 M concentration). Stir for 15 minutes to allow imine formation.
-
Addition: Add tert-butyl isocyanide and the catalyst (Sc(OTf)₃).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS for the intermediate N-tert-butyl-6-bromo-2-ethylimidazo[1,2-a]pyridin-3-amine.
-
Deprotection (The Critical Step): Once conversion is complete, add concentrated HCl or TFA/DCM (1:1) and reflux for 2–4 hours to cleave the tert-butyl group.
-
Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Synthetic route utilizing the Groebke-Blackburn-Bienaymé reaction followed by deprotection to yield the primary amine.[1]
Physicochemical Characterization Protocols
To integrate this compound into a drug discovery cascade, accurate measurement of its physicochemical properties is required. Do not rely solely on calculated values.
A. pKa Determination (Potentiometric Titration)
Because the compound has multiple nitrogen centers, distinguishing the ionization sites is critical.
-
Method: SiriusT3 or equivalent potentiometric titrator.
-
Protocol:
-
Prepare a 10 mM stock solution in DMSO.
-
Perform titration in a water/methanol co-solvent system (due to limited aqueous solubility of the neutral form) at 25°C.
-
Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
-
Expectation: You will observe an inflection point around pH 6.2–6.8 corresponding to the deprotonation of the N1 bridgehead. The 3-NH₂ is extremely weakly acidic (pKa > 25) and will not ionize in this range; however, if protonated (at pH < 0), it would be the second protonation site.
-
B. Lipophilicity (LogD₇.₄) Measurement
-
Method: Shake-Flask or HPLC-based retention time extrapolation.
-
Protocol (HPLC Method):
-
Calibrate a C18 column using a set of standards with known LogP values (e.g., toluene, naphthalene).
-
Inject the test compound using an isocratic mobile phase (MeOH/Buffer pH 7.4).
-
Calculate LogD based on retention time (
). -
Why pH 7.4? At physiological pH, the compound (pKa ~6.5) will exist as a mixture of cationic and neutral species. The LogD will be lower than the intrinsic LogP due to this ionization.
-
Visualization: Characterization Logic
Figure 2: Workflow for validating the physicochemical profile of the target compound.
Medicinal Chemistry Applications
This specific molecule acts as a high-value intermediate for several therapeutic classes:
-
GABA-A Receptor Modulators: The imidazo[1,2-a]pyridine core is the scaffold of Zolpidem.[2] The 6-bromo position allows for the introduction of aryl groups (via Suzuki coupling) to probe the benzodiazepine binding site, while the 3-amine can be derivatized to tune affinity [2].
-
P-CABs (Potassium-Competitive Acid Blockers): Analogs of this scaffold are used in acid suppression therapy (e.g., Soraprazan derivatives). The basicity of the N1 nitrogen is crucial for accumulation in the acidic parietal cells.
-
Kinase Inhibitors: The 3-amino group can form a "hinge-binder" motif when coupled to form an amide or urea, mimicking the adenine ring of ATP.
Storage & Stability Warning:
-
Oxidation: 3-Aminoimidazo[1,2-a]pyridines are electron-rich. Upon prolonged exposure to air and light, they can undergo oxidative dimerization or degradation (turning dark brown).
-
Recommendation: Store under Argon at -20°C. If the free amine is unstable, store as the HCl salt and neutralize immediately before use.
References
-
Goel, R. et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry, 2016.
- Bienaymé, H. & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998.
-
Bagdi, A.K. et al. "Groebke–Blackburn–Bienaymé reaction: a review." Molecular Diversity, 2020.
